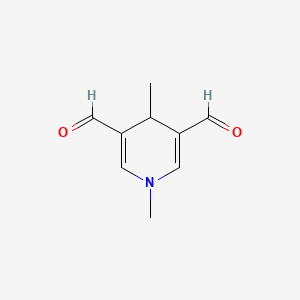
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of pyridines. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds . Its unique structure and properties make it a valuable tool in drug discovery and medicinal chemistry .
Vorbereitungsmethoden
The most classical method for the synthesis of 1,4-dihydropyridines, including 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-, is the Hantzsch reaction. This involves heating a mixture of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions include various pyridine and dihydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice . It can also act as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Vergleich Mit ähnlichen Verbindungen
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Often used as a building block in organic synthesis.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Used to induce Mallory-Denk body formation in mice.
The uniqueness of 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
78524-77-3 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1,4-dimethyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7-8(5-11)3-10(2)4-9(7)6-12/h3-7H,1-2H3 |
InChI-Schlüssel |
SBAUMXHNOXRGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CN(C=C1C=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















